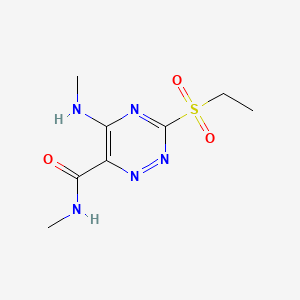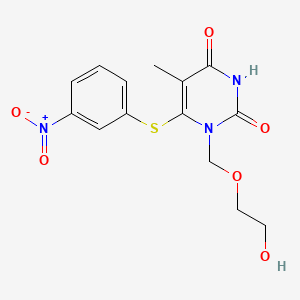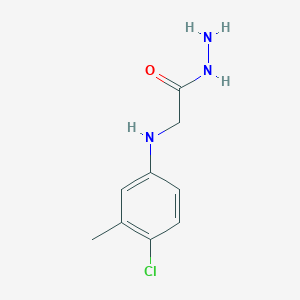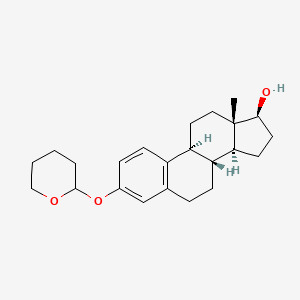
Estradiol 3-tetrahydropyranyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Estradiol 3-tetrahydropyranyl ether is a synthetic estrogen and estrogen ether. It is a derivative of estradiol, a naturally occurring hormone in the human body. This compound was developed to improve the oral activity of estradiol, making it more effective when administered orally. Although it was never marketed, it has been reported to possess significantly improved oral activity compared to estradiol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Estradiol 3-tetrahydropyranyl ether is synthesized by reacting estradiol with tetrahydropyranyl chloride in the presence of an acid catalyst. This reaction forms a protective tetrahydropyranyl group on the hydroxyl group of estradiol, resulting in the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process would typically involve the use of industrial reactors, precise control of reaction conditions, and purification steps to ensure the desired product’s quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Estradiol 3-tetrahydropyranyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound back to its parent alcohol form.
Substitution: The tetrahydropyranyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic or basic conditions can facilitate the substitution of the tetrahydropyranyl group with other functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can regenerate the parent alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a model compound for studying the behavior of estrogen ethers and their reactivity.
Biology: Research has focused on its biological activity and potential as a more effective oral estrogen therapy.
Medicine: Studies have explored its antifertility activity and potential use in hormone replacement therapy.
Industry: Its improved oral activity makes it a candidate for developing new pharmaceutical formulations
Wirkmechanismus
Estradiol 3-tetrahydropyranyl ether exerts its effects by mimicking the action of natural estrogen. It binds to estrogen receptors in various tissues, including the breast, uterus, and bone. This binding activates the estrogen receptor, leading to changes in gene expression and subsequent physiological effects. The tetrahydropyranyl group enhances its oral bioavailability, allowing for more effective absorption and utilization in the body .
Vergleich Mit ähnlichen Verbindungen
Estradiol 3-tetrahydropyranyl ether is unique due to its improved oral activity compared to other estrogen derivatives. Similar compounds include:
Estradiol 17β-tetrahydropyranyl ether: Another derivative with a tetrahydropyranyl group at a different position.
Estradiol acetate: An esterified form of estradiol with improved stability and bioavailability.
Ethinylestradiol: A synthetic form of estradiol commonly used in oral contraceptives due to its high bioavailability
These compounds share similar estrogenic effects but differ in their chemical structure, stability, and bioavailability, making this compound a unique and valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
41781-86-6 |
|---|---|
Molekularformel |
C23H32O3 |
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
(8R,9S,13S,14S,17S)-13-methyl-3-(oxan-2-yloxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C23H32O3/c1-23-12-11-18-17-8-6-16(26-22-4-2-3-13-25-22)14-15(17)5-7-19(18)20(23)9-10-21(23)24/h6,8,14,18-22,24H,2-5,7,9-13H2,1H3/t18-,19-,20+,21+,22?,23+/m1/s1 |
InChI-Schlüssel |
BOLMNLJKDBCJIB-CUFSGNDSSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)OC5CCCCO5 |
Kanonische SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC5CCCCO5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




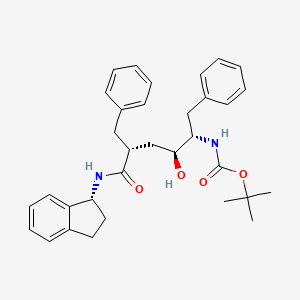

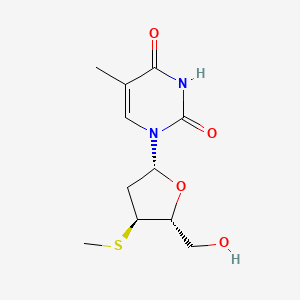
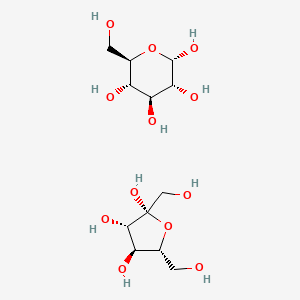

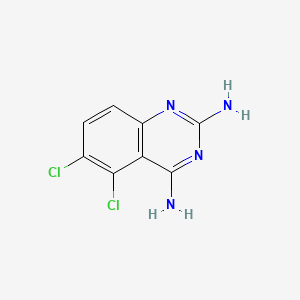

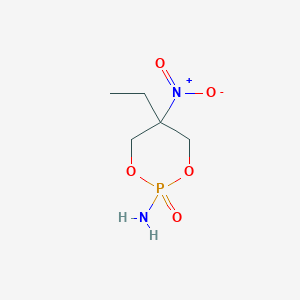
![2-(2-fluoroethyl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15194569.png)
